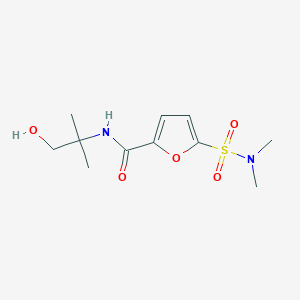
5-(N,N-dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(N,N-dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide, commonly known as DMSF, is a chemical compound that has been widely used in scientific research for its unique properties. DMSF is a sulfonamide derivative that has been found to have a wide range of biochemical and physiological effects.
科学的研究の応用
DMSF has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a stabilizer for proteins and enzymes, and as a cryoprotectant for cells and tissues. DMSF has also been used in the study of cancer, inflammation, and neurodegenerative diseases.
作用機序
The mechanism of action of DMSF is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. DMSF has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cellular differentiation. DMSF has also been found to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DMSF has a wide range of biochemical and physiological effects, including the stabilization of proteins and enzymes, the modulation of cellular signaling pathways, and the inhibition of HDACs. DMSF has also been found to have anti-inflammatory and anti-cancer properties. In addition, DMSF has been used as a cryoprotectant for cells and tissues, where it helps to prevent damage during freezing and thawing.
実験室実験の利点と制限
One of the main advantages of using DMSF in lab experiments is its ability to stabilize proteins and enzymes, which can be useful in a variety of biochemical assays. DMSF is also relatively easy to synthesize and is readily available from commercial suppliers. However, there are also some limitations to using DMSF, including its potential toxicity and its tendency to form crystals, which can interfere with some assays.
将来の方向性
There are many potential future directions for the use of DMSF in scientific research. One area of interest is the development of new compounds based on the structure of DMSF, which may have improved properties and new applications. Another area of interest is the study of the mechanism of action of DMSF, which could lead to the discovery of new targets for drug development. Finally, there is also potential for the use of DMSF in clinical applications, such as the treatment of cancer or inflammatory diseases.
合成法
The synthesis of DMSF involves the reaction of 5-hydroxymethylfurfural (HMF) with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction occurs in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified using column chromatography or recrystallization.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-N-(1-hydroxy-2-methylpropan-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S/c1-11(2,7-14)12-10(15)8-5-6-9(18-8)19(16,17)13(3)4/h5-6,14H,7H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWWCYIPQJWXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(O1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2898962.png)
![1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2898963.png)

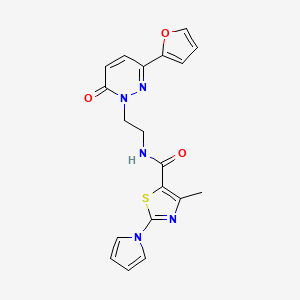
![8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2898968.png)

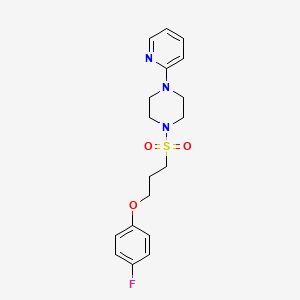
![N-(4-fluorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2898975.png)


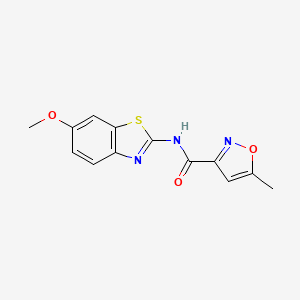
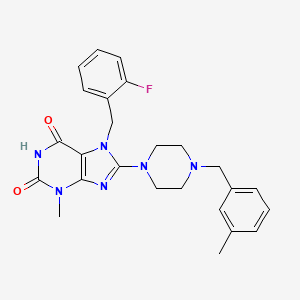
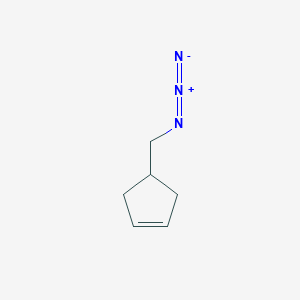
![8-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2898985.png)